2,2'-((2-Aminopropyl)azanediyl)diethanol
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Overview
Description
2,2’-((2-Aminopropyl)azanediyl)diethanol is an organic compound with the molecular formula C6H16N2O2. It is a derivative of ethylenediamine, where two hydroxyl groups are attached to the nitrogen atoms. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2-Aminopropyl)azanediyl)diethanol typically involves the reaction of ethylenediamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Ethylenediamine+Ethylene oxide→2,2’-((2-Aminopropyl)azanediyl)diethanol
Industrial Production Methods
In industrial settings, the production of 2,2’-((2-Aminopropyl)azanediyl)diethanol involves large-scale reactors where ethylenediamine and ethylene oxide are reacted under specific temperature and pressure conditions. The process is optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2,2’-((2-Aminopropyl)azanediyl)diethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or halogenated derivatives.
Scientific Research Applications
2,2’-((2-Aminopropyl)azanediyl)diethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a chelating agent.
Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2,2’-((2-Aminopropyl)azanediyl)diethanol involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can influence enzymatic activities and biochemical pathways. Its hydroxyl and amino groups allow it to participate in hydrogen bonding and electrostatic interactions, affecting the stability and function of proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2,2’-((2-Aminoethyl)azanediyl)diethanol: Similar structure but with an ethyl group instead of a propyl group.
N,N-Bis(2-hydroxyethyl)ethylenediamine: Another derivative of ethylenediamine with two hydroxyl groups.
Uniqueness
2,2’-((2-Aminopropyl)azanediyl)diethanol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its versatile reactivity make it valuable in various applications.
Properties
Molecular Formula |
C7H18N2O2 |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-[2-aminopropyl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C7H18N2O2/c1-7(8)6-9(2-4-10)3-5-11/h7,10-11H,2-6,8H2,1H3 |
InChI Key |
APHFXVQEHOBENK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CCO)CCO)N |
Origin of Product |
United States |
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